molecular formula C7H3BrClF3O B1287701 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene CAS No. 1260810-00-1

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene

Cat. No.: B1287701
CAS No.: 1260810-00-1
M. Wt: 275.45 g/mol
InChI Key: YWLBMIMCNXLHTH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃O and a molecular weight of 275.45 g/mol. The benzene ring is substituted at positions 1, 2, and 4 with trifluoromethoxy (-OCF₃), bromo (-Br), and chloro (-Cl) groups, respectively. This substitution pattern creates a meta relationship between the trifluoromethoxy and chloro groups, while the bromo and chloro groups are para to each other.

The trifluoromethoxy group is strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring, influencing its reactivity in cross-coupling reactions. The compound’s commercial availability is noted in supplier catalogs (e.g., CymitQuimica, Ref: 10-F601347) .

Physical properties such as boiling point and density can be inferred from related compounds. For example, 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) has a boiling point of 153–155°C and a density of 1.62 g/cm³ , while 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) is available at >95% purity . The addition of a chloro substituent in the target compound likely increases molecular polarity and boiling point compared to these analogs.

Properties

IUPAC Name

2-bromo-4-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLBMIMCNXLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604396
Record name 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260810-00-1
Record name 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-hydroxyanisole with trifluoromethanesulfonic anhydride to form 4-(trifluoromethoxy)anisole. This intermediate is then subjected to bromination and chlorination reactions to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .

Chemical Reactions Analysis

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LIDA), palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent Positions Molecular Formula CAS Number Key Applications/Reactivity
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene 1-OCF₃, 2-Br, 4-Cl C₇H₃BrClF₃O - Cross-coupling, pharmaceutical intermediates
1-Bromo-4-(trifluoromethoxy)benzene 1-Br, 4-OCF₃ C₇H₄BrF₃O 407-14-7 Lithiation reactions , Pd-catalyzed arylations
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 1-OCF₃, 2-Cl, 4-Br C₇H₃BrClF₃O 158579-80-7 Intermediate in agrochemical synthesis
1-Bromo-2-(trifluoromethoxy)benzene 1-Br, 2-OCF₃ C₇H₄BrF₃O 261951-96-6 Coupling with heteroarenes (69–89% yields)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 1-OCF₃, 2-F, 4-Br C₇H₃BrF₄O 105529-58-6 Tolerates fluorination in drug design

Key Observations:

Substituent Position and Reactivity: In Pd-catalyzed arylations, 1-bromo-2-(trifluoromethoxy)benzene reacts with heteroarenes (e.g., benzothiophene) to yield products in 69–89% efficiency, comparable to its meta-substituted analog 1-bromo-3-(trifluoromethoxy)benzene (90–91% yields) . 1-Bromo-4-(trifluoromethoxy)benzene undergoes lithiation at -100°C to form 5-bromo-2-(trifluoromethoxy)phenyllithium, a key intermediate in synthesizing biphenyl derivatives . The target compound’s chloro group could enable sequential functionalization.

Electronic Effects :

  • The electron-withdrawing trifluoromethoxy group deactivates the ring, directing electrophilic substitutions to specific positions. For example, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene reacts with imidazo[1,2-b]pyridazine to yield products in 93% efficiency, demonstrating tolerance for additional halogens .

Physical Properties :

  • Boiling points correlate with molecular weight and polarity. The target compound likely has a higher boiling point than 1-bromo-4-(trifluoromethoxy)benzene (153–155°C) due to the added chloro substituent .

Commercial Availability and Specifications

  • This compound is listed by CymitQuimica (Ref: 10-F601347), though detailed specifications are proprietary .
  • 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9) is sold by American Elements with >95% purity, priced at $275.45/g .

Biological Activity

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene, with the molecular formula C7_7H3_3BrClF3_3O and a molecular weight of approximately 275.45 g/mol, is a halogenated aromatic compound characterized by its unique trifluoromethoxy group. This compound's structure enhances its lipophilicity, potentially influencing its biological interactions and applications in various fields, including medicinal chemistry and materials science.

The presence of the trifluoromethoxy group significantly affects the compound's electronic properties, stability, and reactivity. This group not only enhances lipophilicity but also increases the compound's ability to penetrate biological membranes, which is critical for its biological activity.

  • Enzyme Interaction : The compound may interact with various enzymes, influencing their activity. The trifluoromethoxy group could enhance binding affinity due to its electronic effects.
  • Receptor Modulation : There is potential for this compound to act on specific receptors involved in physiological processes, although detailed mechanisms remain largely unexplored.

Case Studies

While direct studies on this compound are scarce, related compounds provide insight into its potential biological activities:

  • Enzyme Inhibition : Similar halogenated compounds have shown inhibitory effects on various enzymes, suggesting that this compound may exhibit comparable properties. For instance, studies on halogenated benzamides indicate potential applications in cancer therapy due to their ability to inhibit key kinases involved in tumor growth .
  • Cell Proliferation Studies : Compounds with similar structural features have been evaluated for their effects on cell proliferation in cancer models. These studies highlight the importance of substituent groups in modulating biological responses .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaKey Differences
This compoundC7_7H3_3BrClF3_3OContains trifluoromethoxy group
4-Bromo-2-chloro-1-fluorobenzeneC7_7H3_3BrClFContains fluorine instead of trifluoromethoxy
4-Bromo-2-chloro-1-methoxybenzeneC8_8H8_8BrClOFeatures a methoxy group instead of trifluoromethoxy
4-Bromo-2-chloro-1-nitrobenzeneC7_7H5_5BrClNContains a nitro group instead of trifluoromethoxy

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